Arotinolol hydrochloride is synthesized from various precursors, including 5-acetylthiophene-2-carboxylic acid and thiazole derivatives. Its classification falls under the category of antihypertensive agents, specifically beta-adrenergic antagonists, which are commonly used to manage high blood pressure and certain types of arrhythmias.
The synthesis of arotinolol hydrochloride involves multiple steps, with two primary methods highlighted in the literature:
The molecular structure of arotinolol hydrochloride can be described as follows:
The structural complexity allows for interactions with adrenergic receptors, critical for its mechanism of action.
Arotinolol hydrochloride participates in several chemical reactions, primarily involving:
These reactions are essential for modifying the compound's properties to enhance its therapeutic efficacy.
Arotinolol acts primarily as a non-selective beta-adrenergic antagonist. Its mechanism includes:
The dual action results in reduced cardiac workload and lower blood pressure, making it effective for managing hypertension.
Arotinolol hydrochloride exhibits several notable physical and chemical properties:
These properties are crucial for determining its formulation in drug delivery systems.
Arotinolol hydrochloride has several scientific applications:
Arotinolol hydrochloride emerged from Japan’s robust pharmaceutical R&D landscape in the late 20th century. Sumitomo Pharma Co., Ltd. pioneered its development as part of Japan’s strategic focus on cardiovascular therapeutics, leveraging the nation’s strengths in small-molecule drug design [4] [9]. The compound was engineered as a thiopropanolamine derivative featuring a tertiary butyl moiety—a structural innovation aimed at optimizing receptor-binding kinetics [2]. Initial clinical development targeted essential hypertension, with the drug first approved in Japan in 1986 under the brand name Almarl® [2] [5]. Sumitomo subsequently expanded its commercial reach through subsidiaries in China (Sumitomo Pharma (Suzhou) Co., Ltd.), where it markets the compound as ALMARL® for hypertension, angina pectoris, and arrhythmia [4] [5]. This geographical expansion exemplified Japan’s growing influence in global cardiovascular drug markets, with arotinolol positioned as a novel therapeutic agent distinct from conventional β-blockers.
Arotinolol belongs to the unique pharmacological class of vasodilating β-blockers due to its dual receptor affinity. It functions as a non-selective β-adrenergic antagonist (binding β₁ and β₂ receptors) with concomitant α₁-adrenergic blocking activity [1] [6] [8]. This dual mechanism was confirmed via radioligand binding studies, demonstrating high-affinity competitive inhibition at:
Therapeutically, β-blockade reduces cardiac output by depressing heart rate and contractility, while α₁-inhibition induces peripheral vasodilation—counteracting compensatory vasoconstriction typical of pure β-blockers [1] [6]. This synergy lowers blood pressure more effectively than single-mechanism agents. Notably, arotinolol exhibits negligible intrinsic sympathomimetic activity (ISA) or membrane-stabilizing effects, distinguishing it from older β-blockers like propranolol [2] [6]. Table 1 details its receptor binding profile:
Table 1: Receptor Binding Affinity Profile of Arotinolol
Receptor Type | Binding Affinity (pKi) | Primary Physiological Actions |
---|---|---|
β₁-adrenergic | 9.74 | Reduced heart rate, cardiac output, and renin release |
β₂-adrenergic | 9.26 | Bronchial/vascular smooth muscle modulation |
α₁-adrenergic | Significant* | Peripheral vasodilation, reduced vascular resistance |
5-HT₁B serotonin | 7.97–8.16 | Unknown clinical significance |
*Quantitative α₁-binding data not fully established in literature, though functional studies confirm blockade [6] [8].
Originally approved for hypertension, arotinolol’s indications expanded to angina pectoris and cardiac arrhythmias by the early 2000s [1] [5]. This evolution was driven by:
The most significant expansion followed clinical studies in chronic heart failure (CHF). A 2022 meta-analysis of 17 randomized controlled trials (n=1,717 CHF patients) revealed that arotinolol:
These effects stem from its ability to attenuate sympathetic overdrive in HFrEF (heart failure with reduced ejection fraction), with potential applicability to HFmrEF (mid-range EF). Table 2 summarizes key clinical outcomes:
Table 2: Cardiovascular Effects of Arotinolol in Chronic Heart Failure (Meta-Analysis Data)
Parameter | Standardized Mean Difference | 95% CI | p-value |
---|---|---|---|
Treatment efficacy rate | 4.07 | [2.89, 5.72] | 0.000 |
Left ventricular EF | 1.59 | [0.99, 2.19] | <0.0001 |
Cardiac index | 0.32 | [0.11, 0.53] | 0.003 |
Stroke volume | 2.00 | [1.57, 2.34] | <0.0001 |
Brain natriuretic peptide | −0.80 | [−0.97, −0.64] | <0.0001 |
LV end-diastolic volume | −0.25 | [−0.45, −0.05] | 0.015 |
Data adapted from Frontiers in Cardiovascular Medicine (2022) [3] [7].
Global market analyses project the arotinolol hydrochloride sector to grow from USD 1.2 billion (2023) to USD 2.5 billion by 2032 (CAGR 8.5%), fueled by rising cardiovascular disease prevalence and Asia-Pacific market expansion [9] [10]. Its evolution exemplifies how receptor profiling and real-world clinical observations can repurpose agents for broader therapeutic landscapes.
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7